molecular formula C12H16N2O2 B1484008 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid CAS No. 2097967-94-5

2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid

Cat. No. B1484008
CAS RN: 2097967-94-5
M. Wt: 220.27 g/mol
InChI Key: VTQSASFUECKYIK-UHFFFAOYSA-N
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Description

The compound “2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid” is a complex organic molecule that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a cyclopropylmethyl group, a tetrahydrocyclopenta group, and an acetic acid group .

Scientific Research Applications

1. Divergent Cyclisations

Research by Smyth et al. (2007) explored the reaction of a similar compound, 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, and its response to different reagents and reaction mediums. This study provides insight into the cyclization process of related compounds and how various factors can lead to the production of a range of bicyclic heterocycles from a single starting material (Smyth et al., 2007).

2. Synthesis and Structural Analysis

Al-Matar et al. (2010) investigated the synthesis of Pyrano[2,3-c]pyrazoles, related to the compound of interest, through solvent-free reactions. This research demonstrates how similar compounds can be synthesized in an environmentally friendly manner and the importance of structural analysis in understanding their properties (Al-Matar et al., 2010).

3. Intramolecular Nitrilimine Cycloaddition

Winters et al. (2014) focused on the synthesis of substituted tetrahydrocyclopenta[c]pyrazoles through intramolecular nitrilimine cycloaddition, providing a method that could potentially be applied to the synthesis of 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid (Winters et al., 2014).

4. Lanthanide Complexes of Polyacid Ligands

Research by Rodríguez-Ubis et al. (1997) involved the synthesis of novel pyrazole-containing complexing acids. This work is relevant as it indicates the potential of similar compounds to form stable complexes with various ions, which can have implications in various fields including bioaffinity applications (Rodríguez-Ubis et al., 1997).

5. Antimicrobial Activity of Derivatives

A study by Asif et al. (2021) explored the synthesis and antimicrobial activity of derivatives related to the compound , indicating its potential application in developing new antimicrobial agents (Asif et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazoline derivatives are known to exhibit a wide range of pharmacological activities .

Future Directions

The future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. Given the wide range of activities exhibited by pyrazoline derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

2-[2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)6-11-9-2-1-3-10(9)13-14(11)7-8-4-5-8/h8H,1-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQSASFUECKYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)CC3CC3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid
Reactant of Route 3
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid
Reactant of Route 4
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid
Reactant of Route 6
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid

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